molecular formula C23H25N3O4 B2381845 1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-28-7

1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2381845
CAS No.: 900001-28-7
M. Wt: 407.47
InChI Key: SNRXPDUAKKDMRQ-UHFFFAOYSA-N
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Description

1-Phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolopyrazine core, a phenyl group, and a trimethoxyphenyl moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The compound, 1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, it can inhibit tubulin polymerization, which is crucial for cell division and can lead to cell cycle arrest . It can also inhibit Hsp90, a chaperone protein that plays a key role in maintaining cellular homeostasis . Inhibition of TrxR can lead to oxidative stress, while inhibition of HLSD1 can affect gene expression .

Pharmacokinetics

The tmp group has been incorporated in a wide range of therapeutically interesting drugs , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target. For instance, inhibition of tubulin can lead to cell cycle arrest and apoptosis . Inhibition of Hsp90 can disrupt protein homeostasis and lead to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrrolopyrazine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactions might involve the use of continuous flow reactors or other advanced techniques to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl moiety and exhibit similar biological activities.

  • Pyrrolopyrazine derivatives: These compounds have a similar core structure and may show comparable chemical properties.

The uniqueness of 1-Phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-14-17(15-20(29-2)22(19)30-3)24-23(27)26-13-12-25-11-7-10-18(25)21(26)16-8-5-4-6-9-16/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRXPDUAKKDMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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